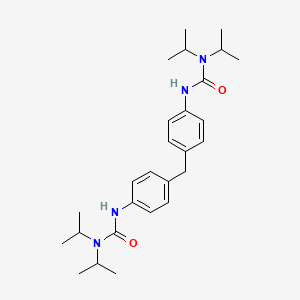
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea)
Übersicht
Beschreibung
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea), also known as MDPU, is a chemical compound that has gained significant attention in the field of scientific research. MDPU is a urea derivative that has been synthesized and studied extensively due to its various applications in biomedicine and biochemistry.
Wirkmechanismus
The mechanism of action of N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) is not fully understood, but it is believed to involve the inhibition of enzymes and other proteins involved in the growth and replication of microorganisms. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains.
Biochemical and Physiological Effects
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) inhibits the growth of various bacterial and fungal strains, including drug-resistant strains. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has also been shown to have antiviral properties, inhibiting the replication of various viruses. In vivo studies have shown that N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has a low toxicity profile and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has several advantages for use in lab experiments. It is a stable and easily synthesized compound that has a high yield and purity. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) is also relatively inexpensive compared to other compounds with similar properties. However, N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has some limitations in lab experiments. It is a relatively new compound, and there is limited information available on its properties and potential applications. Additionally, the mechanism of action of N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) is not fully understood, which can make it challenging to design experiments that target specific pathways or proteins.
Zukünftige Richtungen
There are several future directions for research on N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea). One potential application is the development of new therapeutic agents for the treatment of bacterial, fungal, and viral infections. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has shown promise in inhibiting the growth of drug-resistant strains of microorganisms, making it a potential candidate for the development of new antibiotics and antiviral agents. Another potential application is the use of N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) as a diagnostic tool for detecting various diseases and disorders. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been shown to have high specificity and sensitivity for detecting certain biomarkers, making it a potential candidate for the development of new diagnostic tests. Finally, future research can focus on understanding the mechanism of action of N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) and identifying specific targets for its inhibitory effects. This can lead to the development of more targeted and effective therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been extensively studied for its potential applications in biomedicine and biochemistry. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new therapeutic agents. N',N'''-(methylenedi-4,1-phenylene)bis(N,N-diisopropylurea) has also been studied for its potential use as a diagnostic tool for detecting various diseases and disorders.
Eigenschaften
IUPAC Name |
3-[4-[[4-[di(propan-2-yl)carbamoylamino]phenyl]methyl]phenyl]-1,1-di(propan-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N4O2/c1-18(2)30(19(3)4)26(32)28-24-13-9-22(10-14-24)17-23-11-15-25(16-12-23)29-27(33)31(20(5)6)21(7)8/h9-16,18-21H,17H2,1-8H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNUNVRSACHTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408610 | |
| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- | |
CAS RN |
93173-06-9 | |
| Record name | Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3,3-trichloro-2-propen-1-yl 2-{[(4-fluorophenyl)amino]carbonyl}benzoate](/img/structure/B3819671.png)
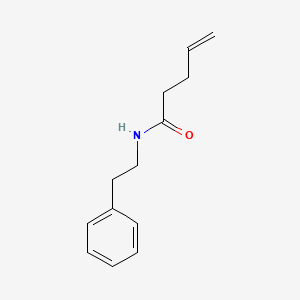
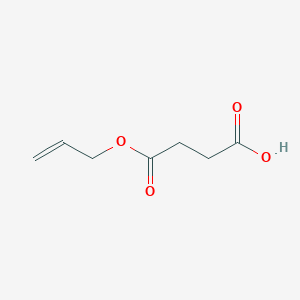
![2-[(anilinocarbonyl)(3-methylbutyl)amino]ethyl phenylcarbamate](/img/structure/B3819675.png)
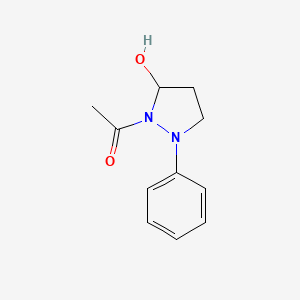
![(4-fluorobenzyl){[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B3819699.png)
![2-[(2,4-dinitrophenyl)amino]-5-methylphenol](/img/structure/B3819700.png)
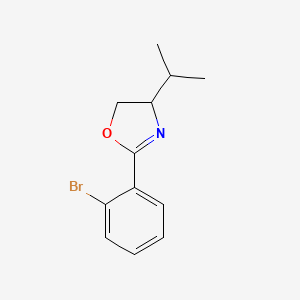
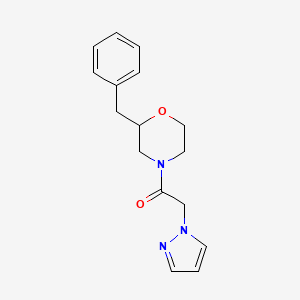


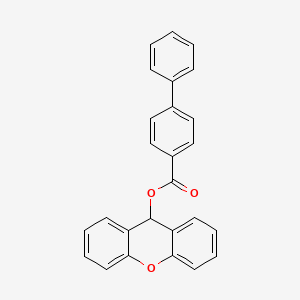
![2-isopropyl-5-methylcyclohexyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B3819747.png)